molecular formula C12H16NO6P B14946997 2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid

2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid

Cat. No.: B14946997
M. Wt: 301.23 g/mol
InChI Key: LWEKZOMJMNLYAS-UHFFFAOYSA-N
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Description

2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid is an organic compound with the molecular formula C12H16NO6P. It is a phosphonopeptide, which means it contains a phosphonic acid group replacing a carboxylic acid group in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid typically involves the reaction of phenylacetic acid with an appropriate amine and a phosphonic acid derivative. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the phenylacetic acid and the amine group. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease processes.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the transition state of enzyme-catalyzed reactions, leading to inhibition of the enzyme’s activity. This inhibition can affect various biochemical pathways, making the compound useful in studying and potentially treating diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid is unique due to its specific structure, which combines a phenylacetyl group with a phosphonobutanoic acid backbone. This unique combination allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H16NO6P

Molecular Weight

301.23 g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]-4-phosphonobutanoic acid

InChI

InChI=1S/C12H16NO6P/c14-11(8-9-4-2-1-3-5-9)13-10(12(15)16)6-7-20(17,18)19/h1-5,10H,6-8H2,(H,13,14)(H,15,16)(H2,17,18,19)

InChI Key

LWEKZOMJMNLYAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCP(=O)(O)O)C(=O)O

Origin of Product

United States

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